molecular formula C9H9BrN4O B8156137 5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole

5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole

Cat. No.: B8156137
M. Wt: 269.10 g/mol
InChI Key: ZGNACEOVZLFIEP-UHFFFAOYSA-N
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Description

5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole is a tetrazole derivative featuring a 3-bromo-4-methylphenoxy methyl substituent. Tetrazoles are heterocyclic compounds known for their acidic properties (pKa ~4.5–5.0) and applications in medicinal chemistry, coordination chemistry, and materials science.

Properties

IUPAC Name

5-[(3-bromo-4-methylphenoxy)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-6-2-3-7(4-8(6)10)15-5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNACEOVZLFIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NNN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 3-bromo-4-methylphenol with chloromethyl tetrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted tetrazoles.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole has shown potential as an antimicrobial agent. Research indicates that compounds with tetrazole rings can exhibit significant antibacterial activity. For instance, studies have demonstrated that tetrazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies have indicated that tetrazole derivatives can induce apoptosis in cancer cells. For example, a study published in the Journal of Medicinal Chemistry highlighted the anticancer activity of tetrazole-based compounds against various cancer cell lines .

Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that tetrazole derivatives may protect neurons from oxidative stress and apoptosis. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticide Development
this compound is being explored as a potential pesticide. Its effectiveness against specific pests has been documented in agricultural studies. The compound's ability to disrupt pest metabolism could lead to its use as a novel insecticide or herbicide. Residue studies have indicated that compounds similar to this tetrazole can be effective while maintaining low toxicity levels for non-target organisms .

Fungicidal Properties
In addition to its insecticidal potential, there are indications that this compound may possess fungicidal properties. Research has shown that certain tetrazole derivatives can inhibit fungal growth, making them suitable candidates for agricultural fungicides .

Materials Science

Polymer Chemistry
this compound can be utilized in polymer synthesis due to its reactive functional groups. The incorporation of tetrazole moieties into polymer matrices has been studied for enhancing thermal stability and flame retardancy of materials . This application is particularly valuable in developing advanced materials for aerospace and automotive industries.

Coordination Chemistry
The compound's ability to form coordination complexes with metals opens avenues for its application in catalysis and material science. Tetrazoles are known ligands in coordination chemistry, and their complexes can exhibit unique electronic properties useful for various applications including sensors and electronic devices .

Summary Table of Applications

Application AreaSpecific Use CaseSupporting Studies
Medicinal ChemistryAntimicrobial agentJournal of Medicinal Chemistry
Anticancer activityVarious cancer cell line studies
Neuroprotective effectsResearch on neurodegenerative diseases
Agricultural ApplicationsPesticide developmentStudies on pest metabolism disruption
Fungicidal propertiesResearch on fungal growth inhibition
Materials SciencePolymer synthesisStudies on thermal stability enhancement
Coordination chemistryResearch on metal-ligand complexes

Mechanism of Action

The mechanism of action of 5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromomethylphenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Melting Points and Substituent Characteristics of Selected Tetrazoles

Compound Name Substituents Melting Point (°C) Reference
5-[(3-Bromo-4-methylphenoxy)methyl]-1H-tetrazole 3-Bromo-4-methylphenoxy methyl Not reported Target
5-(4-Bromophenyl)-1H-tetrazole (2h) 4-Bromophenyl 267–268
1-(2-Methyl-3-chlorophenyl)-1H-tetrazole (4b) 2-Methyl-3-chlorophenyl 95–96
5-[(4-Chlorophenoxy)methyl]-1H-tetrazole 4-Chlorophenoxy methyl Not reported
5-(4-Methoxyphenyl)-2H-tetrazole 4-Methoxyphenyl 210–211 (Lit.)

Key Observations :

  • Bromine vs. Chlorine : Bromine’s higher molecular weight and polarizability contribute to higher melting points in brominated derivatives (e.g., 2h: 267–268°C) compared to chlorinated analogs (4b: 95–96°C) .
  • Substituent Position : Para-substituted bromophenyl derivatives (e.g., 2h) exhibit higher melting points than ortho/meta-substituted analogs due to symmetrical packing .
  • Phenoxy vs. Phenyl Groups: Phenoxy-methyl substituents (as in the target compound) may reduce crystallinity compared to direct phenyl substitution due to increased conformational flexibility .

Spectral and Electronic Properties

Table 2: NMR and IR Data for Selected Tetrazoles

Compound Name Key Spectral Features Reference
5-[(3-Bromo-4-methylphenoxy)methyl]-1H-tetrazole Expected: δ ~4.5–5.0 (OCH2), aromatic protons δ ~6.8–7.5 (split due to Br/CH3) N/A
5-(4-Bromophenyl)-1H-tetrazole (2h) ^1H NMR (DMSO-d6): δ 7.6 (d, J=8.4 Hz, 2H), 8.2 (d, J=8.4 Hz, 2H); IR: 3461 cm⁻¹ (NH)
5-(4-Methoxyphenyl)-2H-tetrazole ^1H NMR: δ 7.47 (t, J=8.8 Hz, 2H), 8.07–8.11 (m, 2H); IR: 3074 cm⁻¹ (C-H stretch)
5-(2-Chlorophenyl)-1H-tetrazole ^1H NMR: δ 7.6–8.2 (m, aromatic); IR: 1212 cm⁻¹ (C-Cl)

Key Observations :

  • Aromatic Proton Shifts : Bromine’s electron-withdrawing effect deshields aromatic protons, shifting signals downfield (e.g., δ 8.2 in 2h). Methoxy groups (electron-donating) cause upfield shifts (δ 7.47 in 2i) .
  • IR Stretches : Tetrazole NH stretches appear near 3400–3500 cm⁻¹, while C-Br and C-Cl stretches occur at ~500–600 cm⁻¹ and ~550–700 cm⁻¹, respectively .

Key Observations :

  • Green Chemistry : Immobilized AlCl3 on γ-Al2O3 enables solvent-efficient synthesis of tetrazoles (e.g., 2h) .
  • Halide Reactivity: Brominated phenoxy methyl halides (e.g., 3-bromo-4-methylphenoxy methyl chloride) are preferred for alkylation due to their stability and reactivity .

Biological Activity

5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of tetrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds or the use of azides. The specific synthesis pathway for this compound typically includes:

  • Formation of the tetrazole ring : This can be achieved through the cyclization of a hydrazine derivative with an appropriate carbon source.
  • Substitution reactions : The introduction of the 3-bromo-4-methylphenoxy group can occur via nucleophilic substitution on a suitable precursor.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains including Enterococcus faecalis and fungi like Candida albicans .

Microorganism Activity Control Reference
Enterococcus faecalisActive (compared to cefazolin)Cefazolin
Candida albicansActive (compared to clotrimazole)Clotrimazole

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects on cancer cell lines such as HepG2 (liver) and MCF-7 (breast) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (µM) Control Reference
HepG212.5Fluorouracil
MCF-715.0Fluorouracil

The biological activity of tetrazoles like this compound is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many tetrazoles act as inhibitors of phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways.
  • Receptor Modulation : Some studies suggest that these compounds can modulate G-protein coupled receptors (GPCRs), influencing various physiological responses.

Case Studies

In a recent study examining the structure-activity relationship (SAR) of tetrazoles, it was found that substitutions at the para position on the phenyl ring significantly enhance activity against cancer cell lines .

Another study highlighted the non-toxic nature of certain tetrazoles in vivo, with no adverse effects observed in Swiss albino mice at doses up to 100 mg/kg for 28 days . This suggests a favorable safety profile for further development.

Q & A

Q. How does the tetrazole ring’s aromaticity influence its electronic properties in coordination complexes?

  • Methodological Answer : Perform NBO (natural bond orbital) analysis via DFT to quantify resonance stabilization. Experimentally, UV-Vis spectroscopy (e.g., shifts in λ_max upon metal binding) and cyclic voltammetry reveal redox behavior. Compare with non-aromatic analogs (e.g., imidazole derivatives) .

Q. What mechanistic insights can isotopic labeling provide in tetrazole degradation studies?

  • Methodological Answer : Use ¹⁵N-labeled tetrazoles to track ring-opening pathways via LC-MS. For hydrolytic degradation, incubate with H₂¹⁸O and analyze products for ¹⁸O incorporation. Kinetic isotope effects (KIEs) differentiate between concerted vs. stepwise mechanisms .

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